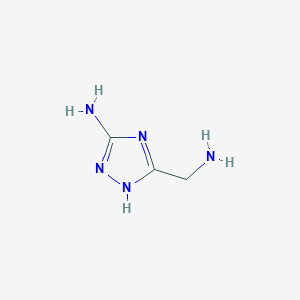

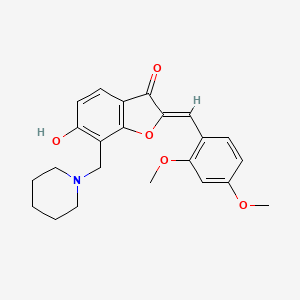

![molecular formula C9H16ClNO2 B2514195 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride CAS No. 2248291-24-7](/img/structure/B2514195.png)

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride, also known as (+)-MK-801 or dizocilpine, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Transport Applications

3-Aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared to other bicycloheptane analogs for their specificity to the Na+-independent membrane transport system L in Ehrlich ascites tumor cell and rat hepatoma cell line HTC. These studies highlighted their higher reactivity with the Na+-independent amino acid transport system compared to other systems (Christensen et al., 1983).

Synthesis of Enantiomers and Derivatives

The synthesis of enantiomers and derivatives of 3-aminobicyclo compounds has been explored. For instance, the efficient synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues was achieved through isomerization, hydrogenation, and hydrolysis (Palkó et al., 2013).

Transformations for Synthesis and Structural Studies

Research has been conducted on the synthesis and transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. These transformations include the preparation of compounds like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and determining their structures using IR and NMR (Palkó et al., 2011).

Application in Peptide Mimicry and Conformational Studies

Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, including 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, has shown applications in peptide mimicry and studying conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

Mecanismo De Acción

Target of Action

The primary target of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the Na±independent membrane transport system L . This system is found in various cell types, including the Ehrlich ascites tumor cell and the rat hepatoma cell line HTC .

Mode of Action

This compound: interacts with its target by inhibiting the cellular uptake of known system-specific amino acids . This compound has been found to be more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .

Biochemical Pathways

The biochemical pathway affected by This compound is the amino acid transport system. Specifically, it inhibits the Na±independent system L, which favors neutral amino acids

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the cellular uptake of system-specific amino acids . This can potentially affect the metabolic processes within the cell that rely on these amino acids.

Análisis Bioquímico

Biochemical Properties

The compound 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride has been shown to interact with various biomolecules. It has been found to be more reactive than its analogues with the Na±independent amino acid transport system of test cells . This suggests that it may interact with enzymes and proteins involved in this transport system .

Cellular Effects

In cellular processes, this compound has been observed to inhibit the cellular uptake of known system-specific amino acids . This suggests that it may influence cell function by modulating the availability of these amino acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. Its inhibitory action on the cellular uptake of amino acids suggests that it may bind to transport proteins, potentially inhibiting or activating enzymes involved in this process .

Propiedades

IUPAC Name |

3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHDONAYPOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

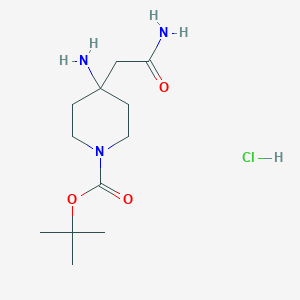

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)